ziyuglycoside II

Descripción general

Descripción

Ziyuglycoside II is a triterpenoid saponin compound extracted from Sanguisorba officinalis L . It is also known by other names such as Gouguside 1, Pomolic acid 3-arabinoside, and Zigu-glucoside II .

Synthesis Analysis

Ziyuglycoside II has been found to exhibit significant inhibitory effects on the growth of various cancer cells . It has been shown to alleviate cyclophosphamide-induced leukopenia in mice via regulation of hematopoietic stem and progenitor cell (HSPC) proliferation and differentiation . Another study showed that Ziyuglycoside II exhibits considerable antitumor activity against colorectal cancer (CRC) cells both in vitro and in vivo .

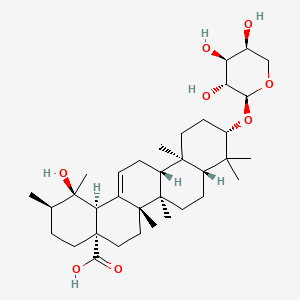

Molecular Structure Analysis

The molecular formula of Ziyuglycoside II is C35H56O8 . It has a molecular weight of 604.81 . The molecule contains a total of 104 bonds, including 48 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 3 secondary alcohols, 1 tertiary alcohol, and 2 ethers (aliphatic) .

Chemical Reactions Analysis

Ziyuglycoside II has been shown to induce apoptosis through the accumulation of reactive oxygen species (ROS), which was necessary for Ziyuglycoside II to inhibit colorectal cancer cells . It also triggers complete autophagic flux in CRC cells .

Physical And Chemical Properties Analysis

Ziyuglycoside II is a solid substance with a white to off-white color . It has a density of 1.25 , a melting point of 260-263℃ , and a boiling point of 716.2±60.0 °C (Predicted) .

Aplicaciones Científicas De Investigación

Anti-Diabetic and Hepato-Renal Protective Effects

Ziyuglycoside II has been studied for its potential anti-diabetic and hepato-renal protective effects. In a study, Ziyuglycoside II was isolated from the roots of Sanguisorba officinalis and chemically modified to obtain Ziyuglycoside II methyl ester (ZG02-ME). This compound was found to have stronger anti-diabetic activity than the original compound through decreasing blood glucose, glycated hemoglobin (HbA1c), and insulin levels in a mouse model of type 2 diabetes .

In addition, ZG02-ME treatment effectively ameliorated serum insulin, leptin and C-peptide levels, which are key metabolic hormones . Elevated basal blood lipid levels were decreased by ZG02-ME treatment . Furthermore, treatment of ZG02-ME significantly decreased serum AST, ALT, BUN, creatinine, and liver lipid peroxidation . These results demonstrated that compared to ZG01, chemically modified ZG02-ME possess improved anti-diabetic properties, and has hepato-renal protective activities in type 2 diabetes .

Inhibition of Breast Carcinoma Growth

Ziyuglycoside II has also been investigated for its effect on the growth of human breast carcinoma MDA-MB-435 cells . The study found that Ziyuglycoside II could significantly inhibit the growth of these cells through blocking cell cycle progression at G0/G1 and S phase as well as via inducing cell apoptosis .

The apoptosis induced by Ziyuglycoside II was accompanied with the activation of the mitochondrial pathway, in particular a decreased mitochondrial membrane potential (MMP) as well as increased Bax/Bcl-2 ratio, cytochrome c release and the activity of caspase-3 and caspase-9 . These findings suggest that Ziyuglycoside II might become a potential therapeutic approach for breast cancer in the future .

Mecanismo De Acción

Target of Action

Ziyuglycoside II (ZYG II) is a triterpenoid saponin compound extracted from Sanguisorba officinalis L . It has been found to interact with several targets, including Estrogen-related receptor Gamma (ESRRG) , Insulin-like growth factor 1 (IGF1) , and Stimulator of interferon genes (STING) . These targets play significant roles in various biological processes, such as cell proliferation, inflammation, and immune response .

Mode of Action

ZYG II exhibits its anticancer activity by inducing apoptosis and autophagy in cancer cells . It induces apoptosis through the accumulation of reactive oxygen species (ROS) . Intriguingly, ZYG II triggers complete autophagic flux in colorectal cancer (CRC) cells . It has been shown that ZYG II induces autophagy by inhibiting the Akt/mTOR pathway .

Biochemical Pathways

ZYG II affects several biochemical pathways. It has been found to inhibit the Akt/mTOR pathway , which is a key regulator of autophagy . Moreover, it stimulates the IRF/IFN and NF-κB pathways , which are crucial for immune response and inflammation.

Pharmacokinetics

The pharmacokinetics of ZYG II has been studied in rat plasma

Result of Action

ZYG II exerts significant inhibitory effects on the viability and clonogenic activity of cancer cells . The proliferation repression mediated by ZYG II is mainly due to increased apoptosis and reactive oxygen species accumulation, as well as a G0/G1 phase cell-cycle arrest . It also improves the sensitivity of CRC cells to the first-line chemotherapeutic drugs .

Action Environment

The action of ZYG II can be influenced by various environmental factors. For instance, in a study on osteoporosis, ZYG II was found to alleviate bone loss in ovariectomized (OVX) mice by relieving inflammation and regulating gut microbiota and short-chain fatty acids (SCFAs) . This suggests that the gut microbiota and the inflammatory environment can influence the efficacy of ZYG II.

Safety and Hazards

Ziyuglycoside II is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22+,23-,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIXLWYJTVEVGO-YHGWSDCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316548 | |

| Record name | Ziyuglycoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35286-59-0 | |

| Record name | Ziyuglycoside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35286-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziyuglycoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ziyuglycoside II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AXK3E8B87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

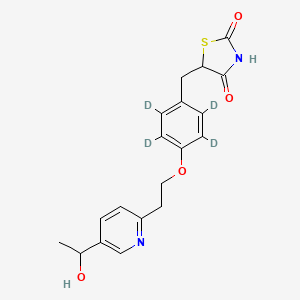

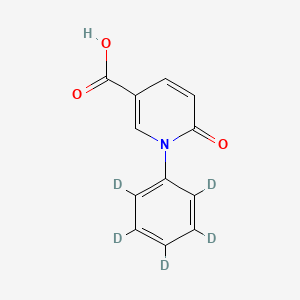

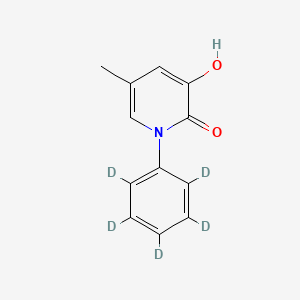

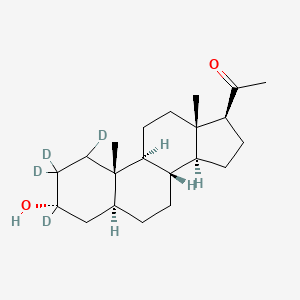

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)